molecular formula C15H19N7O3S B2375172 3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide CAS No. 1170940-38-1

3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide

Cat. No. B2375172
CAS RN: 1170940-38-1
M. Wt: 377.42
InChI Key: GJVGFQILYHIITQ-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N7O3S and its molecular weight is 377.42. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Properties

Compounds with sulfonamido groups, including various heterocyclic derivatives, have been extensively studied for their antibacterial properties. For instance, the synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown significant antibacterial activity against various strains. Such compounds have been synthesized aiming for use as antibacterial agents, with some showing high activities in preliminary tests (Azab, Youssef, & El-Bordany, 2013). This suggests that derivatives of the mentioned compound could potentially possess antibacterial properties, making them subjects of interest for the development of new antibiotics.

Anticancer Activity

The exploration of sulfonamide-based compounds for their anticancer activity is another significant area of scientific research. Novel pyrazole derivatives, including those with sulfonamide groups, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than standard drugs like doxorubicin, highlighting their potential as leads in anticancer drug development (Hafez, El-Gazzar, & Al-Hussain, 2016). Research in this area focuses on designing molecules that can selectively target cancer cells, offering a pathway for the development of more effective and less toxic cancer therapies.

Environmental Applications

Sulfonamide derivatives also play a role in environmental science, particularly in the study of soil and water contamination and remediation. For instance, research on the sorption and degradation of sulfonamide compounds on soil colloids contributes to our understanding of how these substances behave in the environment and how they can be effectively removed from contaminated sites (Pinna, Pusino, & Gessa, 2004).

Development of Hybrid Compounds

The creation of hybrid compounds combining sulfonamides with other pharmacologically active scaffolds is a growing trend in medicinal chemistry. Such hybrids aim to enhance biological activity and reduce side effects by merging the beneficial properties of two or more different classes of drugs. Recent advances have been made in designing sulfonamide hybrids with a variety of moieties, showing diverse pharmacological activities (Ghomashi et al., 2022).

properties

IUPAC Name

3,5-dimethyl-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O3S/c1-10-15(11(2)25-21-10)26(23,24)18-7-6-16-13-9-14(20-12(3)19-13)22-8-4-5-17-22/h4-5,8-9,18H,6-7H2,1-3H3,(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVGFQILYHIITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide

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